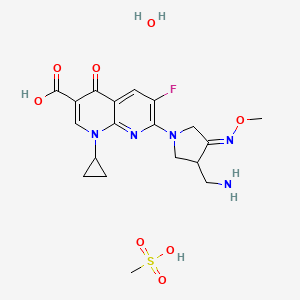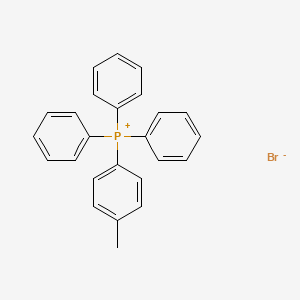
(4-Methylphenyl)-triphenylphosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylphenyl)-triphenylphosphonium bromide is an organophosphorus compound that features a phosphonium cation with three phenyl groups and one 4-methylphenyl group, paired with a bromide anion. This compound is of interest due to its applications in organic synthesis and its role as a phase-transfer catalyst.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)-triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-methylbenzyl bromide. The reaction is carried out in an organic solvent such as toluene or dichloromethane, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
Ph3P+4-Methylbenzyl Br→(4-Methylphenyl)-triphenylphosphonium bromide
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product suitable for various applications.
化学反应分析
Types of Reactions: (4-Methylphenyl)-triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The phosphonium center can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide, cyanide, and alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids, can oxidize the phosphonium center.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation typically yields phosphine oxides.
科学研究应用
(4-Methylphenyl)-triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its potential role in biological systems, particularly in the study of phosphonium salts’ interactions with cellular components.
Medicine: Explored for its potential use in drug delivery systems due to its ability to cross cell membranes.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties enhance reaction efficiency.
作用机制
The mechanism of action of (4-Methylphenyl)-triphenylphosphonium bromide primarily involves its role as a phase-transfer catalyst. The phosphonium cation facilitates the transfer of anions from the aqueous phase to the organic phase, where the reaction occurs. This enhances the reaction rate and yield by increasing the availability of reactants in the organic phase.
Molecular Targets and Pathways: In biological systems, phosphonium salts are known to target mitochondria due to their positive charge, which allows them to accumulate in the negatively charged mitochondrial matrix. This property is exploited in the design of mitochondria-targeted drugs and probes.
相似化合物的比较
Triphenylphosphonium bromide: Lacks the 4-methyl group, making it less hydrophobic and potentially less effective in certain applications.
(4-Methylphenyl)-diphenylphosphonium bromide: Contains one less phenyl group, which may affect its catalytic properties and solubility.
Uniqueness: (4-Methylphenyl)-triphenylphosphonium bromide is unique due to the presence of the 4-methyl group, which enhances its hydrophobicity and potentially its ability to interact with organic substrates. This makes it particularly effective as a phase-transfer catalyst and in applications requiring membrane permeability.
属性
CAS 编号 |
6031-78-3 |
|---|---|
分子式 |
C25H22BrP |
分子量 |
433.3 g/mol |
IUPAC 名称 |
(4-methylphenyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H22P.BrH/c1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-20H,1H3;1H/q+1;/p-1 |
InChI 键 |
YDIADJZNZNNADU-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


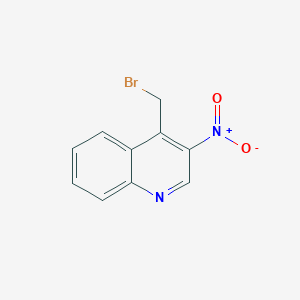
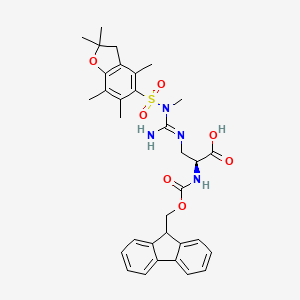
![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
phosphanium chloride](/img/structure/B13148488.png)
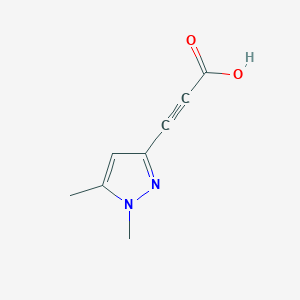
![1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione](/img/structure/B13148494.png)

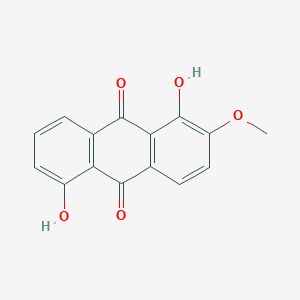


![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)
